Cas no 1516065-17-0 (2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol)

2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol
- AKOS015623933
- 1516065-17-0
- EN300-1295523
- Ethanol, 2-[(3-amino-5-methyl-2-pyridinyl)oxy]-
- 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol
-
- インチ: 1S/C8H12N2O2/c1-6-4-7(9)8(10-5-6)12-3-2-11/h4-5,11H,2-3,9H2,1H3
- InChIKey: BQLYRNBUYZMEPO-UHFFFAOYSA-N
- SMILES: O(CCO)C1C(=CC(C)=CN=1)N
計算された属性
- 精确分子量: 168.089877630g/mol
- 同位素质量: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 68.4Ų
2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295523-5.0g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1295523-2.5g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 2.5g |
$2379.0 | 2023-05-26 | ||
Enamine | EN300-1295523-500mg |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1295523-250mg |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1295523-2500mg |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1295523-0.05g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 0.05g |
$1020.0 | 2023-05-26 | ||
Enamine | EN300-1295523-0.1g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 0.1g |
$1068.0 | 2023-05-26 | ||
Enamine | EN300-1295523-0.5g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 0.5g |
$1165.0 | 2023-05-26 | ||
Enamine | EN300-1295523-1.0g |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1295523-10000mg |
2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol |
1516065-17-0 | 10000mg |
$3929.0 | 2023-09-30 |
2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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4. Back matter
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-olに関する追加情報
Introduction to 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol (CAS No. 1516065-17-0)
2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol, also known by its CAS number 1516065-17-0, is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring with an amino and methyl substituent, as well as an ether linkage to an alcohol group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The pyridine ring in 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol is a key structural feature that contributes to its biological activity. Pyridine derivatives are well-known for their ability to interact with biological targets, particularly enzymes and receptors. The presence of the amino group enhances the compound's basicity and hydrogen bonding capabilities, which can be crucial for binding to specific protein sites. Additionally, the methyl substituent on the pyridine ring can influence the compound's lipophilicity and metabolic stability, making it more suitable for in vivo applications.
The ether linkage to the alcohol group adds another layer of complexity to the molecule. Ether functionalities are often used in drug design to improve solubility and bioavailability. The alcohol group can also serve as a site for further chemical modification, allowing for the synthesis of analogs with tailored properties. This flexibility in chemical manipulation is particularly valuable in the early stages of drug discovery, where optimizing lead compounds is essential.
Recent research has highlighted the potential of 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory activity, 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol has been investigated for its potential as an antioxidant. Oxidative stress is a common factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals and reduce oxidative damage could make it a valuable therapeutic agent in these conditions. Preclinical studies have demonstrated that it can effectively protect cells from oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
The pharmacokinetic properties of 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a drug candidate. Its good oral bioavailability and low toxicity profile make it suitable for chronic administration, which is often required for treating chronic diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-amino-5-methylpyridin-2-yl)oxyethan-1-ol in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
Furthermore, 2-(3-amino-5-methylpyridin-2-yloxy)ethan-1-oL has shown potential synergistic effects when used in combination with other therapeutic agents. For example, when combined with nonsteroidal anti-inflammatory drugs (NSAIDs), it has been observed to enhance the anti-inflammatory response while reducing the gastrointestinal side effects commonly associated with NSAIDs alone. This synergistic approach could lead to more effective and safer treatment regimens for patients.
In conclusion, 2-(3-amino-5-methylpyridin-2-yloxy)ethan-1-oL (CAS No. 1516065-17-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
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